4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a thienopyridine derivative featuring a fused thiophene and pyridine ring system. Thienopyridines are notable for their role as platelet aggregation inhibitors, particularly as antagonists of the P2Y12 ADP receptor.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-(3-methylbutyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-9(2)3-4-11-10-6-8-14-12(10)5-7-13-11/h6,8-9,11,13H,3-5,7H2,1-2H3 |
InChI Key |
SZUPCWNTOCXYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Hantzsch dihydropyridine synthesis is a well-known method for preparing pyridine derivatives, which can be adapted for thienopyridine synthesis . This method typically involves the condensation of aldehydes, ammonia, and β-ketoesters in the presence of a catalyst.
Industrial Production Methods
Industrial production of thienopyridines, including this compound, often utilizes continuous flow reactors and advanced catalytic systems to enhance yield and efficiency . The use of shape-selective catalysts, such as ZSM-5 zeolites, has been reported to improve the selectivity and conversion rates in the synthesis of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted thienopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, depending on its structural features . Molecular docking studies have shown that thienopyridines can bind to active sites of enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyridine derivatives exhibit structural diversity, with variations in substituents and ring saturation influencing their pharmacological profiles. Below is a detailed comparison with key analogs:
Prasugrel
- Structure: 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate .
- Key Features :
- Physicochemical Properties: LogP: ~3.5 (predicted for parent compound). Melting Point: Not explicitly stated but synthesized intermediates (e.g., 5-trityl derivatives) have melting points >90°C .
Clopidogrel
- Structure: Methyl 2-(2-chlorophenyl)-2-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)acetate .
- Key Features :
- Comparison with Target Compound :
- The 3-methylbutyl substituent in the target compound may enhance lipophilicity (LogP ~4–5) compared to clopidogrel’s chlorophenyl-methyl ester (LogP ~2.8).
Other Structural Analogs
Structural and Functional Analysis
Substituent Effects
- Aromatic/Ester Groups (e.g., Clopidogrel) : Enhance metabolic stability and target specificity but may introduce CYP450-dependent activation .
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